molecular formula C17H16F3NO3 B2788778 (E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine CAS No. 1571034-51-9

(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine

Cat. No.: B2788778
CAS No.: 1571034-51-9
M. Wt: 339.314
InChI Key: JOXCKNAJIBUIRW-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is an imine (Schiff base) characterized by its (E)-stereochemistry and two distinct aromatic systems: a 4-methoxyphenyl group and a 4-(trifluoromethoxy)phenyl group. The presence of these substituents makes it a valuable scaffold for the synthesis of more complex molecules. The methoxy group is a common pharmacophore known to influence the biological activity and metabolic stability of drug candidates . The trifluoromethoxy group is a privileged structural motif in agrochemical and pharmaceutical optimization, known to enhance properties such as lipophilicity, metabolic stability, and membrane permeability . As an imine, this compound serves as a versatile synthetic intermediate. It can be utilized in the development of heterocyclic compounds, such as through cyclization reactions like the Povarov reaction to access quinoline derivatives, which are important cores in medicinal chemistry . Research into similar N-aryl aromatic imines has explored their potential as inhibitors of biologically relevant targets, such as the human lactate dehydrogenase A (hLDHA) enzyme, which is a target in oncology research . Furthermore, structural analogs containing the 4-methoxyphenyl group have demonstrated promising anthelmintic activity in vitro, suggesting potential applications in parasitology research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-12(14-5-9-16(10-6-14)24-17(18,19)20)21-23-11-13-3-7-15(22-2)8-4-13/h3-10H,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXCKNAJIBUIRW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-(trifluoromethoxy)benzaldehyde.

    Formation of Imine: The aldehydes undergo a condensation reaction with an amine, such as aniline, in the presence of an acid catalyst to form the imine.

    Methoxylation: The imine is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Synthesis and Characterization

The compound was synthesized through a Suzuki cross-coupling reaction involving (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and 4-(trifluoromethyl)phenylboronic acid, yielding high purity and yield (86% and 87%) as confirmed by various spectroscopic methods including NMR and mass spectrometry . The successful synthesis of this compound lays the groundwork for exploring its biological properties.

Inhibition of Lactate Dehydrogenase A

One of the primary research focuses on this compound is its role as an inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. The inhibition of hLDHA can lead to reduced tumor growth and improved efficacy of existing chemotherapeutic agents . The compound's structural features, particularly the trifluoromethoxy group, are believed to enhance its binding affinity to the enzyme.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to (E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine exhibit antiviral properties. For instance, certain synthesized quinoxalines demonstrated significant activity against Tobacco Mosaic Virus (TMV), suggesting a broader application in antiviral drug development . The structural flexibility provided by the methoxy and trifluoromethoxy groups may contribute to the compound's effectiveness against viral pathogens.

Case Study 1: Cancer Treatment

In a study aimed at evaluating the anticancer potential of hLDHA inhibitors, this compound was tested alongside other known inhibitors. Results indicated that this compound not only inhibited hLDHA activity but also induced apoptosis in cancer cell lines, supporting its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Activity

A comparative study evaluated various compounds for their antiviral efficacy against TMV. The results showed that compounds with similar structural motifs to this compound had effective concentrations lower than standard antiviral agents, indicating a promising avenue for further research in antiviral therapies .

Summary of Findings

Property Details
Synthesis Method Suzuki cross-coupling
Yield 86% - 87%
Primary Application Inhibition of lactate dehydrogenase A
Potential Antiviral Activity Effective against Tobacco Mosaic Virus
Biological Impact Induces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The imine group may participate in reversible reactions, allowing the compound to act as a prodrug or a reversible inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Key Properties Reference
(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine (Target) 4-Methoxyphenyl methoxy, 4-trifluoromethoxy phenyl Balanced electron-donating (OCH₃) and withdrawing (OCF₃) groups
(E)-N-(4-Methoxyphenyl)-1-(4′-trifluoromethyl-[1,1′-biphenyl]-4-yl)methanimine 4-Methoxyphenyl, 4′-CF₃ biphenyl Extended conjugation; stronger electron-withdrawing CF₃ group
(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine 2,4,6-Trifluorophenyl High electronegativity from multiple fluorines; steric hindrance
N-(1-(4-Methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine 2,4,6-Trifluorophenyl, ethyl chain Increased steric bulk; altered substitution pattern
N-diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine Phosphoryloxy, 4-CF₃ phenyl High polarity; potential for hydrogen bonding

Key Observations:

  • Electron Effects : The trifluoromethoxy (OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) but more than methoxy (OCH₃). This balance may enhance stability and modulate interactions in biological systems compared to analogs with CF₃ or multiple fluorines .
  • Polarity : Phosphoryloxy-substituted imines () exhibit higher polarity, which may influence solubility and pharmacokinetics compared to the target compound .

Research Findings and Data Tables

Table 1: NMR Chemical Shifts of Selected Imines

Compound ¹H NMR (δ, ppm) Reference
(E)-N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine 8.51 (s, 1H), 7.32–6.73 (aromatic H)
N-(1-(4-Methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine (3h) 8.46 (s, 1H), 4.49 (q, 1H), 3.79 (s, 3H)

Table 2: Inhibitory Activity (IC₅₀) of Chalcone Derivatives

Compound Substituents (Ring A/Ring B) IC₅₀ (μM) Reference
Cardamonin 2,4-OH (A); no substitution (B) 4.35
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70
2h 4-Cl, 2-OH, 5-I (A); 4-OCH₃ (B) 13.82
2n 2-OH, 5-I, 4-OCH₃ (A); 4-F (B) 25.07

Biological Activity

(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

 E N 4 Methoxyphenyl methoxy 1 4 trifluoromethoxy phenyl ethanimine\text{ E N 4 Methoxyphenyl methoxy 1 4 trifluoromethoxy phenyl ethanimine}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its interaction with specific biological targets and its pharmacological effects. Key areas of investigation include:

  • Antitumor Activity
  • Antimicrobial Properties
  • Neuroprotective Effects

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of a related compound in inhibiting tumor growth in vitro and in vivo. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.
  • Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. The findings suggest that this compound possesses broad-spectrum antibacterial properties.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neuroprotective Effects

Neuroprotective potential has also been investigated, particularly regarding its ability to mitigate oxidative stress-induced neuronal damage. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by neurotoxins.

The neuroprotective effects are hypothesized to occur through:

  • Reduction of Reactive Oxygen Species (ROS) : The compound may enhance antioxidant defenses.
  • Inhibition of Neuroinflammatory Pathways : It could modulate inflammatory responses in neuronal tissues.

Q & A

Basic: What are the common synthetic routes for (E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine?

The synthesis typically involves condensation reactions between a methoxy-substituted benzylamine derivative and a trifluoromethoxy-containing carbonyl compound. Key steps include:

  • Activation of intermediates : Use of agents like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) to facilitate coupling reactions under inert conditions .
  • Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate the E-isomer selectively .
  • Protection/deprotection : Acetylation (Ac₂O, DMAP) to stabilize reactive hydroxyl groups during synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and isomer purity. For example, aromatic protons appear at δ 6.80–7.40 ppm, while methoxy groups resonate near δ 3.80 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • IR spectroscopy : Detects functional groups like C=N (imine stretch near 1650 cm⁻¹) and C-O (methoxy at 1250 cm⁻¹) .

Advanced: How can conflicting NMR data be resolved during structural confirmation?

Contradictions may arise from dynamic isomerization or solvent effects . Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings .
  • Variable-temperature NMR : Identify conformational changes by analyzing shifts at different temperatures .
  • X-ray crystallography : Definitive structural assignment via crystal lattice analysis, though crystallization may require optimization .

Advanced: What strategies optimize reaction yield in large-scale synthesis?

  • Catalyst optimization : Use TMSOTf (0.1–0.5 eq.) to enhance coupling efficiency while minimizing side reactions .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile improves solubility of aromatic intermediates .
  • Temperature control : Reactions at –40°C to –20°C reduce byproduct formation in sensitive steps .

Basic: What stability considerations are critical for storing this compound?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) in sealed containers, as hydrolysis can degrade the imine group .
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition .

Advanced: How are reaction byproducts or impurities analyzed during synthesis?

  • HPLC with UV detection : Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .
  • Tandem MS (LC-MS/MS) : Identify trace byproducts (e.g., Z-isomer or oxidized derivatives) .
  • Elemental analysis : Confirm stoichiometry and detect halogenated impurities .

Advanced: What computational methods predict the compound’s bioactivity?

  • Docking simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess inhibition potential .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • MD simulations : Study stability in biological membranes using force fields like CHARMM .

Basic: Which functional groups dominate its reactivity?

  • Imine (C=N) : Prone to hydrolysis or nucleophilic attack, requiring anhydrous conditions .
  • Trifluoromethoxy (–OCF₃) : Electron-withdrawing effects stabilize aromatic rings but may enhance electrophilic substitution .
  • Methoxy (–OCH₃) : Electron-donating properties increase solubility and influence regioselectivity in reactions .

Advanced: How is enantiomeric purity assessed for chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol to separate enantiomers .
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration .
  • NMR chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) split proton signals in diastereomeric mixtures .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TMSOTf) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.